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molecular formula C13H11NO3 B6367476 Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate CAS No. 936636-00-9

Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate

Cat. No. B6367476
M. Wt: 229.23 g/mol
InChI Key: BUNYYYWBYOBOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022208B2

Procedure details

Acetic anhydride (20 mL) was added to methyl 4-(1-oxidopyridin-3-yl)benzoate (704 mg), followed by stirring at 130° C. for 24 hours. The reaction mixture was concentrated under reduced pressure, followed by two times azeotropy with toluene. The resulting residue was purified by NH-silica gel column chromatography (methanol/chloroform=0% to 10%) to obtain methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate (651 mg) as a pale brown solid.
Name
methyl 4-(1-oxidopyridin-3-yl)benzoate
Quantity
704 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-][N+:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:9]=2)[CH:3]=1.C(OC(=O)C)(=[O:20])C>>[O:20]=[C:3]1[C:4]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:6]=[CH:7][NH:2]1

Inputs

Step One
Name
methyl 4-(1-oxidopyridin-3-yl)benzoate
Quantity
704 mg
Type
reactant
Smiles
[O-][N+]1=CC(=CC=C1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
by stirring at 130° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by NH-silica gel column chromatography (methanol/chloroform=0% to 10%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1NC=CC=C1C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 651 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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